(S)-7-isopropoxy-1-((5-oxopyrrolidin-2-yl)methoxy)isoquinoline-6-carboxamide
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Overview
Description
(S)-7-isopropoxy-1-((5-oxopyrrolidin-2-yl)methoxy)isoquinoline-6-carboxamide is a synthetic compound known for its potential applications in medicinal chemistry. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound, and features a unique combination of functional groups that contribute to its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-7-isopropoxy-1-((5-oxopyrrolidin-2-yl)methoxy)isoquinoline-6-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the Isopropoxy Group: The isopropoxy group can be introduced via an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.
Attachment of the Pyrrolidinone Moiety: The pyrrolidinone moiety can be attached through a nucleophilic substitution reaction, where a nucleophile displaces a leaving group on the isoquinoline core.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction, where an amine reacts with a carboxylic acid derivative, such as an acid chloride or ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
(S)-7-isopropoxy-1-((5-oxopyrrolidin-2-yl)methoxy)isoquinoline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isopropoxy group can yield a carboxylic acid, while reduction of the carboxamide group can yield an amine.
Scientific Research Applications
(S)-7-isopropoxy-1-((5-oxopyrrolidin-2-yl)methoxy)isoquinoline-6-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4), which plays a role in inflammatory and autoimmune diseases.
Biological Studies: It is used in studies to understand the molecular mechanisms of inflammation and immune response.
Drug Development: The compound serves as a lead compound for the development of new therapeutic agents targeting IRAK4.
Mechanism of Action
The mechanism of action of (S)-7-isopropoxy-1-((5-oxopyrrolidin-2-yl)methoxy)isoquinoline-6-carboxamide involves inhibition of IRAK4. IRAK4 is a kinase involved in the signaling pathways of the innate immune system. By inhibiting IRAK4, the compound can modulate the immune response and reduce inflammation .
Comparison with Similar Compounds
Similar Compounds
(S)-7-ethoxy-1-((5-oxopyrrolidin-2-yl)methoxy)isoquinoline-6-carboxamide: This compound has a similar structure but with an ethoxy group instead of an isopropoxy group.
1-{[(2S,3S,4S)-3-ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide: This compound features a fluorinated pyrrolidinone moiety and a methoxy group on the isoquinoline core.
Uniqueness
(S)-7-isopropoxy-1-((5-oxopyrrolidin-2-yl)methoxy)isoquinoline-6-carboxamide is unique due to its specific combination of functional groups, which contribute to its potent inhibitory activity against IRAK4. The isopropoxy group enhances its lipophilicity, potentially improving its pharmacokinetic properties .
Properties
Molecular Formula |
C18H21N3O4 |
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Molecular Weight |
343.4 g/mol |
IUPAC Name |
1-[[(2S)-5-oxopyrrolidin-2-yl]methoxy]-7-propan-2-yloxyisoquinoline-6-carboxamide |
InChI |
InChI=1S/C18H21N3O4/c1-10(2)25-15-8-13-11(7-14(15)17(19)23)5-6-20-18(13)24-9-12-3-4-16(22)21-12/h5-8,10,12H,3-4,9H2,1-2H3,(H2,19,23)(H,21,22)/t12-/m0/s1 |
InChI Key |
YLJNGHKLWZPDSX-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)OC1=C(C=C2C=CN=C(C2=C1)OC[C@@H]3CCC(=O)N3)C(=O)N |
Canonical SMILES |
CC(C)OC1=C(C=C2C=CN=C(C2=C1)OCC3CCC(=O)N3)C(=O)N |
Origin of Product |
United States |
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